2-(3-Methoxyphenyl)cyclobutan-1-OL

Description

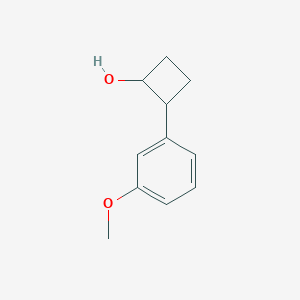

2-(3-Methoxyphenyl)cyclobutan-1-OL is a cyclobutanol derivative featuring a hydroxyl group at the 1-position of the cyclobutane ring and a 3-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound’s structure combines a strained four-membered cyclobutane ring with a polar hydroxyl group and an aromatic 3-methoxyphenyl moiety. This unique arrangement influences its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14O2/c1-13-9-4-2-3-8(7-9)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3 |

InChI Key |

FSIYCKDCQRELLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCC2O |

Origin of Product |

United States |

Preparation Methods

Photochemical [2 + 2] Cycloaddition

- Mechanism:

Excited-state olefins or styrenes undergo [2 + 2] cycloaddition under UV or visible light, forming cyclobutane derivatives. -

- Photochemical reactions often require precise control over stereochemistry and regiochemistry.

- Homodimerization vs. heterodimerization issues can arise, complicating selectivity.

Recent Advances:

Visible light photoredox catalysis has enabled stereoselective dimerization of olefins, including styrene derivatives, with improved control over regio- and stereochemistry.

Data Table 2: Photocycloaddition Conditions

| Method | Light Source | Catalyst | Substrate Type | Stereoselectivity | Remarks |

|---|---|---|---|---|---|

| UV-induced [2 + 2] cycloaddition | UV lamp (e.g., 254 nm) | None or sensitizer | Styrene derivatives | Variable | Limited selectivity, mixture of products |

| Visible light photoredox catalysis | Visible LED (e.g., blue) | Ru or Ir complexes | Electron-rich styrenes | High | Improved stereocontrol |

Ketene Cycloaddition

Mechanism:

Ketenes react with alkenes to form cyclobutanones via [2 + 2] cycloaddition, which can be subsequently reduced to cyclobutanols.Application:

This method is regio- and stereoselective, often yielding cyclobutanones with substituents at defined positions, including the 3-methoxyphenyl group if appropriately substituted ketenes are used.

Data Table 3: Ketenes-Based Synthesis

| Reagents | Conditions | Product Type | Yield | Remarks |

|---|---|---|---|---|

| Aromatic acyl chlorides + base | 0°C to room temperature | Cyclobutanones with aromatic substituents | Moderate to high | Suitable for introducing phenyl groups |

Functional Group Transformations and Final Steps

Post-cycloaddition, the cyclobutanone intermediate undergoes reduction and hydroxymethylation:

Hydroxymethylation:

Introduction of hydroxymethyl groups at specific positions can be achieved via formaldehyde addition under basic or acidic conditions, often in the presence of catalysts or under controlled temperature.Selective Reduction:

The ketone is reduced to the alcohol using sodium borohydride or lithium aluminum hydride, with stereocontrol depending on the substrate's stereochemistry.

Research Findings:

The synthesis of cyclobutanols with aromatic substituents, such as the 3-methoxyphenyl group, has been optimized through controlled reduction of cyclobutanones, with stereoselectivity influenced by the steric and electronic nature of the substituents.

Summary of Preparation Pathways

| Approach | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of cyclobutanone | Cyclobutanone derivatives | Dialkylaluminum chlorides, trialkylaluminum, hydrogen | -90°C to 100°C | High stereocontrol, well-established | Requires pre-synthesis of cyclobutanone |

| Photochemical cycloaddition | Olefins or styrenes | UV or visible light, photocatalysts | Room temperature to 50°C | Rapid ring formation, diverse substitution | Selectivity issues, mixture of products |

| Ketene cycloaddition | Aromatic acyl chlorides + alkene | Ketene precursors, base | 0°C to room temperature | High regio- and stereoselectivity | Requires ketene generation |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)cyclobutan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclobutanol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, and thiols

Major Products

Oxidation: Formation of cyclobutanone derivatives

Reduction: Formation of cyclobutanol derivatives

Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

2-(3-Methoxyphenyl)cyclobutan-1-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Cyclohexanol Derivatives

- 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol (): Molecular Formula: C₁₆H₂₅NO₂ Key Features: A six-membered cyclohexane ring with hydroxyl, 3-methoxyphenyl, and dimethylaminomethyl groups. Comparison: The larger cyclohexane ring reduces ring strain compared to cyclobutane, likely enhancing stability but reducing reactivity. The additional dimethylaminomethyl group increases molecular weight and basicity, distinguishing it from the target compound .

Cyclohexanone Derivatives

- 2-(3-Methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one (Methoxisopropamine, ): Molecular Formula: C₁₆H₂₃NO₂ Key Features: A ketone group replaces the hydroxyl, and an isopropylamino group is present.

Cyclopentenols

- 3-Methyl-2-cyclopenten-1-ol (): Molecular Formula: C₆H₁₀O Key Features: A five-membered unsaturated ring with a hydroxyl group. Comparison: The cyclopentene ring’s unsaturation introduces conjugation, altering electronic properties and reactivity.

Acetamide Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Molecular Formula: C₁₇H₁₄F₃N₂O₂S Key Features: A benzothiazole-acetamide backbone with a 3-methoxyphenyl group. Comparison: The acetamide and benzothiazole groups enhance hydrophobicity and likely confer pharmacological activity, unlike the simpler cyclobutanol structure of the target compound .

Physicochemical Properties

Limitations of Current Data

Biological Activity

2-(3-Methoxyphenyl)cyclobutan-1-OL is an organic compound characterized by a cyclobutane ring substituted with a 3-methoxyphenyl group and a hydroxyl group. Its molecular formula is CHO, with a molecular weight of approximately 178.23 g/mol. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclobutane core, which provides rigidity and unique conformational properties. The presence of the methoxy group enhances its reactivity, allowing for various synthetic applications and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 178.23 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

| Structural Characteristics | Cyclobutane Ring |

Synthesis

Synthesis of this compound can be achieved through several methods, including Lewis acid catalyzed reactions and other organic transformations. The reactivity of the methoxy group plays a crucial role in these synthetic pathways, allowing for the formation of various derivatives.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclobutane have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Cytotoxicity

Preliminary evaluations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action is likely related to its ability to interact with cellular targets due to its structural rigidity and functional groups.

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of structurally related cyclobutane derivatives on human cancer cells. Results indicated that modifications in the substituents significantly affected the potency against tumor cells, highlighting the importance of structure-activity relationships (SAR).

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of cyclobutane derivatives. The findings demonstrated that specific substitutions enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its ability to:

- Interact with cellular membranes due to its lipophilicity.

- Form hydrogen bonds through its hydroxyl group, facilitating binding to biological macromolecules.

- Induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methoxyphenyl)cyclobutan-1-OL, and what challenges arise during cyclobutane ring formation?

Methodological Answer:

The synthesis of cyclobutane derivatives typically involves [2+2] photocycloadditions or ring-closing strategies. For this compound, a plausible route is the coupling of 3-methoxybenzaldehyde with a cyclobutane precursor (e.g., via aldol condensation followed by reduction). Key challenges include:

- Steric strain : The four-membered ring introduces torsional strain, requiring low-temperature or photochemical conditions to stabilize intermediates .

- Regioselectivity : Ensuring the methoxyphenyl group attaches to the correct carbon on the cyclobutane ring may require directing groups or catalysts .

Validate purity using HPLC and NMR (¹H/¹³C), focusing on resolving diastereomers if present .

Basic: How can researchers characterize the stereochemistry and conformational dynamics of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and ring puckering.

- NMR analysis : Use NOESY to study spatial proximity of protons (e.g., hydroxyl group vs. methoxyphenyl substituent) .

- DFT calculations : Compare experimental NMR shifts with computed conformers to identify dominant ring conformations .

Cyclobutane rings often adopt "puckered" geometries, which can influence reactivity and biological interactions .

Advanced: How does the 3-methoxyphenyl substituent influence the compound’s bioactivity compared to halogenated analogs (e.g., 3-fluorophenyl derivatives)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen, alkyl, or electron-donating/withdrawing groups. Test in parallel assays (e.g., enzyme inhibition, antimicrobial activity).

- Electron effects : Methoxy groups enhance electron density on the aromatic ring, potentially increasing binding to receptors reliant on π-π stacking. Fluorine’s electronegativity may alter metabolic stability .

- Case study : Fluorophenyl analogs in showed enhanced antimicrobial activity, suggesting methoxy substitution may prioritize CNS targets (e.g., serotonin receptors) due to improved blood-brain barrier penetration .

Advanced: What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

- In vitro :

- In vivo :

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar cyclobutane derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from (fluorophenyl antimicrobial activity) and (methoxyphenyl CNS activity). Control variables:

- Purity : Confirm ≥95% purity via orthogonal methods (HPLC, elemental analysis).

- Assay conditions : Standardize cell lines, incubation times, and solvent controls.

- Mechanistic follow-up : Use CRISPR-edited cell lines to isolate target pathways (e.g., knockout CYP450 enzymes to assess metabolic activation) .

Basic: What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via UPLC-MS. Major degradation products (e.g., cyclobutane ring-opening derivatives) indicate susceptibility to hydrolysis .

- Light exposure : Conduct ICH-compliant photostability tests to evaluate isomerization risks .

Advanced: What strategies can mitigate off-target effects during preclinical evaluation of this compound?

Methodological Answer:

- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

- Metabolomic profiling : Compare liver microsome metabolism of the compound across species (human, rat) to predict idiosyncratic toxicity .

- Dose optimization : Employ PK/PD modeling to balance efficacy (e.g., ED₅₀) and safety margins (e.g., LD₅₀ in zebrafish models) .

Basic: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .

- pKa prediction : ADMET Predictor or MarvinSuite to assess ionization states affecting solubility and binding .

- Docking simulations : AutoDock Vina to prioritize biological targets (e.g., cyclooxygenase-2 vs. monoamine oxidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.